molecular formula C14H13ClF3N3O3S B2782277 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide CAS No. 339276-30-1

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide

Cat. No.: B2782277
CAS No.: 339276-30-1
M. Wt: 395.78
InChI Key: IKHPFBACYMOZSP-UHFFFAOYSA-N
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Description

N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide is a synthetic compound with notable chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide typically involves a multistep process:

  • Starting Materials: Common starting materials include 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid, 4-methoxybenzenesulfonyl chloride, and N-methylhydrazine.

  • Reaction Steps:

    • The initial step involves the conversion of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid to its corresponding acid chloride using thionyl chloride.

    • The acid chloride then reacts with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonyl chloride derivative.

    • Finally, the sulfonyl chloride derivative undergoes nucleophilic substitution with N-methylhydrazine to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for cost efficiency, yield, and purity. This could include the use of continuous flow reactors and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electronegative substituents such as chlorine and trifluoromethyl groups on the pyridine ring.

  • Oxidation and Reduction: It can be oxidized or reduced at different sites, including the pyridine ring or the methoxy and methyl groups.

  • Hydrolysis: The sulfonohydrazide functional group is prone to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in suitable solvents.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products: The major products from these reactions depend on the specific conditions but can include various substituted derivatives, oxidation products, and hydrolysis fragments.

Scientific Research Applications

Chemistry: N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide is used as a building block in the synthesis of more complex molecules and materials, particularly in the field of medicinal chemistry.

Biology: In biological research, this compound can be used as a probe to study the interaction between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine: The compound's unique structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of specialty chemicals and materials with specific properties, such as agrochemicals or advanced materials for electronics.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example:

  • Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity.

  • Receptor Binding: It can interact with cell surface or intracellular receptors, modulating their signaling pathways.

  • Pathways Involved: Common pathways include those related to cellular metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

  • N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylbenzenesulfonohydrazide

  • N'-[3-chloro-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide

  • N'-[2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide

Uniqueness: The unique combination of substituents on N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide, including the trifluoromethyl group and the methoxy group, differentiates it from other similar compounds by imparting distinct chemical properties and reactivity. These differences can significantly impact its biological activity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-N'-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O3S/c1-21(13-12(15)7-9(8-19-13)14(16,17)18)20-25(22,23)11-5-3-10(24-2)4-6-11/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHPFBACYMOZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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